Sodium 2-methoxy-5-[3-oxo-3-phenylprop-1-en-1-yl]benzene-1-sulfonate
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Overview
Description
Sodium 2-methoxy-5-[3-oxo-3-phenylprop-1-en-1-yl]benzene-1-sulfonate is a chemical compound with the molecular formula C16H13NaO5S and a molecular weight of 340.33 g/mol . It is known for its unique structure, which includes a sulfonate group, a methoxy group, and a phenylprop-1-en-1-yl group. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-methoxy-5-[3-oxo-3-phenylprop-1-en-1-yl]benzene-1-sulfonate typically involves the reaction of 2-methoxy-5-sulfonylbenzaldehyde with phenylacetylene under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-methoxy-5-[3-oxo-3-phenylprop-1-en-1-yl]benzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Sodium 2-methoxy-5-[3-oxo-3-phenylprop-1-en-1-yl]benzene-1-sulfonate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism by which Sodium 2-methoxy-5-[3-oxo-3-phenylprop-1-en-1-yl]benzene-1-sulfonate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular proteins .
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-methoxy-5-[3-oxo-3-phenylprop-1-en-1-yl]benzene-1-sulfonate
- Sodium 2-methoxy-5-[3-oxo-3-(4-methylphenyl)prop-1-en-1-yl]benzene-1-sulfonate
- Sodium 2-methoxy-5-[3-oxo-3-(4-chlorophenyl)prop-1-en-1-yl]benzene-1-sulfonate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and biological effects, making it valuable for specific research applications .
Properties
IUPAC Name |
sodium;2-methoxy-5-[(E)-3-oxo-3-phenylprop-1-enyl]benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5S.Na/c1-21-15-10-8-12(11-16(15)22(18,19)20)7-9-14(17)13-5-3-2-4-6-13;/h2-11H,1H3,(H,18,19,20);/q;+1/p-1/b9-7+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCYQIZRMJONOX-BXTVWIJMSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2)S(=O)(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2)S(=O)(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NaO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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